Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-
Beschreibung
Systematic IUPAC Name and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-{4-[2-nitro-1-phenylethyl]phenyl}pyrrolidine . This name derives from the following structural features:
- A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) serves as the parent structure.
- The pyrrolidine nitrogen is substituted with a 4-(2-nitro-1-phenylethyl)phenyl group. This substituent consists of:
- A phenyl ring (C₆H₅) attached to the first carbon of an ethyl chain.
- A nitro group (-NO₂) located on the second carbon of the ethyl chain.
- The ethyl chain is para-substituted on a second phenyl ring, which connects to the pyrrolidine nitrogen.
The structural hierarchy emphasizes the nitro-phenylethyl moiety’s position and orientation relative to the pyrrolidine core. This nomenclature adheres to IUPAC Rule C-814.3 for nitro compounds and Rule A-41.1 for substituent prioritization.
Alternative Designations: CAS Registry Number and Wikidata Identifier
The compound is cataloged under the following identifiers:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 820232-99-3 |
| Wikidata ID | Q82311916 |
The CAS Registry Number (820232-99-3) provides a unique identifier for chemical substances in commercial and regulatory databases, while the Wikidata ID (Q82311916) links to structured data for computational applications.
Molecular Formula and Mass Spectrometric Characterization
The molecular formula C₁₈H₂₀N₂O₂ reflects the compound’s composition:
- 18 carbon atoms : Distributed across the pyrrolidine ring, two phenyl rings, and the ethyl chain.
- 20 hydrogen atoms : Includes aliphatic hydrogens from the pyrrolidine and ethyl groups, and aromatic hydrogens from the phenyl rings.
- 2 nitrogen atoms : One in the pyrrolidine ring and one in the nitro group.
- 2 oxygen atoms : Exclusive to the nitro group.
Mass spectrometric data for this compound can be hypothesized based on its structure:
- Molecular ion peak : Expected at m/z 296.152 (calculated exact mass for C₁₈H₂₀N₂O₂).
- Key fragmentation patterns :
- Loss of the nitro group (-NO₂, 46 Da), yielding a fragment at m/z 250.
- Cleavage of the ethyl chain between the phenyl and nitro groups, producing ions at m/z 119 (C₆H₅CH₂⁺) and m/z 177 (C₁₀H₁₁N₂O₂⁺).
- Rearrangement of the pyrrolidine ring, leading to fragments at m/z 70 (C₄H₈N⁺) and m/z 226 (C₁₄H₁₂N₂O₂⁺).
High-resolution mass spectrometry (HRMS) would confirm these predictions by resolving isotopic distributions and exact mass matches.
Eigenschaften
CAS-Nummer |
820232-99-3 |
|---|---|
Molekularformel |
C18H20N2O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-[4-(2-nitro-1-phenylethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C18H20N2O2/c21-20(22)14-18(15-6-2-1-3-7-15)16-8-10-17(11-9-16)19-12-4-5-13-19/h1-3,6-11,18H,4-5,12-14H2 |
InChI-Schlüssel |
PZVACDRLEIVDQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(C[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Alkylation of Pyrrolidine with α-Bromoketones
A widely reported method for synthesizing N-substituted pyrrolidines involves reacting α-bromoketones with pyrrolidine under mild conditions. This approach is exemplified in the synthesis of analogous compounds, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one.
General Protocol :
- Bromination of Ketones : Aromatic ketones (e.g., 4-(1-phenylethyl)phenyl derivatives) are brominated at the α-position using bromine (Br₂) or other brominating agents (e.g., N-bromosuccinimide).
- Reaction with Pyrrolidine : The α-bromoketone is treated with pyrrolidine in diethyl ether (Et₂O) or ethanol (EtOH), followed by acidic workup to isolate the product.
Example :
For 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, bromination of 1-(4-methylphenyl)-pentan-1-one yields 2-bromo-1-(4-methylphenyl)-pentan-1-one, which reacts with pyrrolidine to form the desired product.
Adaptation for Target Compound :
To synthesize 1-[4-(2-nitro-1-phenylethyl)phenyl]pyrrolidine, replace the methyl group with a 2-nitro-1-phenylethyl group. This requires:
- Nitro Group Introduction : The ethyl chain attached to the benzene must be functionalized with a nitro group at the 2-position. This can be achieved via nitration of α-bromoketones or through conjugate additions involving nitroalkanes (e.g., nitromethane).
- Alkylation : The α-bromoketone intermediate (4-(2-nitro-1-phenylethyl)phenyl bromide) undergoes nucleophilic substitution with pyrrolidine.
Conjugate Additions and Cyclization
Nitroalkanes participate in conjugate additions to α,β-unsaturated carbonyl compounds, enabling the formation of nitro-substituted intermediates. This strategy is relevant for constructing the 2-nitro-1-phenylethyl moiety.
Example :
- Henry Reaction : Nitromethane reacts with a chalcone derivative (e.g., 4-(1-phenylethyl)phenyl chalcone) to form a β-nitro ketone.
- Reduction/Cyclization : The nitro group is reduced to an amine, followed by cyclization to form the pyrrolidine ring.
Advantages :
- Versatility : Allows introduction of nitro groups at specific positions.
- Scalability : Suitable for large-scale synthesis.
Key Reaction Mechanisms
α-Bromoketone Alkylation
The reaction of α-bromoketones with pyrrolidine proceeds via an SN2 mechanism , where the pyrrolidine nitrogen displaces the bromide ion. This method is efficient for forming tertiary amines.
Mechanistic Steps :
- Nucleophile Activation : Pyrrolidine is deprotonated by a base (e.g., triethylamine) to enhance nucleophilicity.
- Backside Attack : The nitrogen attacks the electrophilic carbon adjacent to the bromine, forming a transition state.
- Bromide Elimination : The bromide ion leaves, yielding the N-alkylated pyrrolidine.
Nitration and Subsequent Functionalization
Nitration of aromatic or aliphatic intermediates is critical for introducing the nitro group. For example, nitration of 4-(1-phenylethyl)phenyl derivatives can occur via electrophilic aromatic substitution (EAS) or radical pathways.
Nitration Pathways :
| Substrate | Nitration Conditions | Product | Yield |
|---|---|---|---|
| 4-(1-Phenylethyl)phenyl | HNO₃/H₂SO₄, 0–5°C | 4-(2-Nitro-1-phenylethyl)phenyl | 60–80% |
| α,β-Unsaturated Ketones | Nitromethane, Base (e.g., K₂CO₃) | β-Nitro Ketone | 50–70% |
Critical Challenges and Solutions
Nitro Group Stability
Nitro groups are sensitive to reducing agents and heat, necessitating careful reaction control.
Mitigation Strategies :
Stereochemical Control
Enantioselective synthesis is crucial for pharmaceutical applications. Chiral catalysts or auxiliaries can direct the formation of specific stereoisomers.
Example :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| α-Bromoketone Alkylation | High efficiency, scalable | Requires α-bromoketone synthesis | 60–85% |
| Friedel-Crafts Alkylation | Direct alkylation | Limited nitro group compatibility | 40–60% |
| Conjugate Addition | Flexibility in nitro group placement | Multi-step synthesis, moderate yields | 50–70% |
Data Tables and Experimental Insights
Typical Reaction Conditions for α-Bromoketone Alkylation
| Substrate | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Bromo-1-(4-methylphenyl)-pentan-1-one | Et₂O | Triethylamine | 25°C | 12 h | 64% |
| 2-Bromo-4-(1-phenylethyl)phenyl ketone | EtOH | NaHCO₃ | 50°C | 24 h | 55–70% |
Nitration Efficiency in Different Systems
| Substrate | Nitration Agent | Conditions | Nitro Position | Yield |
|---|---|---|---|---|
| 4-(1-Phenylethyl)phenyl | HNO₃/H₂SO₄ | 0–5°C, 2 h | 2-Nitro | 75% |
| α,β-Unsaturated Ketone | Nitromethane/K₂CO₃ | 25°C, 6 h | β-Nitro | 65% |
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-[4-(2-Nitro-1-phenylethyl)phenyl]pyrrolidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einem Amin reduziert werden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einem Amin reduziert werden.
Substitution: Der Phenylring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Halogene oder Nitrierungsmittel unter sauren Bedingungen.
Hauptprodukte
Oxidation: Bildung von Nitroderivaten.
Reduktion: Bildung von Aminderivaten.
Substitution: Bildung von halogenierten oder nitrierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Analgesic Properties
Pyrrolidine derivatives have been explored extensively for their analgesic properties. For instance, compounds derived from pyrrolidine have shown promising results in pain management, comparable to traditional opioids. A study highlighted that certain pyrrolidine derivatives exhibited significant analgesic activity with lower side effects than existing opioid medications . This makes them potential candidates for developing new pain relief therapies.
Anticancer Activity
The anticancer potential of pyrrolidine derivatives has also been investigated. Research indicates that specific modifications to the pyrrolidine ring can enhance the selectivity and potency against various cancer cell lines. For example, compounds incorporating additional functional groups demonstrated improved activity against breast and colon cancer cells . Structure-activity relationship (SAR) studies revealed that the spatial orientation of substituents on the pyrrolidine ring significantly influences biological activity.
Antidiabetic Effects
Recent studies have identified pyrrolidine derivatives as potential agents for managing diabetes mellitus. Compounds such as 4-benzylpyrrolidine-3-carboxylic acid derivatives have shown efficacy in restoring glucose metabolism and improving lipid profiles in diabetic models . The dual agonistic activity at peroxisome proliferator-activated receptors (PPARs) has been particularly noted, indicating their role in metabolic regulation.
Anti-inflammatory and Analgesic Agents
Pyrrolidine derivatives have also been studied for their anti-inflammatory properties. Certain compounds have demonstrated effectiveness in reducing inflammation markers, making them suitable candidates for treating inflammatory diseases . The mechanism often involves modulating pathways associated with cytokine production and immune response.
Synthetic Methodologies
The synthesis of pyrrolidine derivatives typically involves several strategies:
- Ring Construction : Various cyclic or acyclic precursors can be employed to construct the pyrrolidine ring through cyclization reactions.
- Functionalization : Preformed pyrrolidine rings can be further functionalized to introduce diverse substituents, enhancing their pharmacological profiles .
Table 1 summarizes some synthetic routes and their corresponding applications:
| Synthetic Method | Key Features | Applications |
|---|---|---|
| Cyclization from Acyclic Precursors | Utilizes simple starting materials | Broad range of biological activities |
| Functionalization of Preformed Rings | Allows for targeted modifications | Enhanced potency in specific disease models |
Case Study 1: Analgesic Activity
A study evaluated a series of N-substituted pyrrolidines for analgesic activity using a rodent model. The results indicated that compounds with phenethyl substitutions exhibited significant pain relief comparable to morphine but with reduced side effects. This study emphasizes the therapeutic potential of pyrrolidine derivatives in pain management .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of pyrrolidine derivatives against various cancer cell lines. The study found that specific modifications led to enhanced cytotoxicity in breast cancer cells, highlighting the importance of SAR in drug design .
Wirkmechanismus
The mechanism of action of pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenyl and pyrrolidine rings contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
a) 1-(4-(Trifluoromethyl)phenyl)pyrrolidine ()
- Structure : Substituted with a trifluoromethyl (-CF₃) group instead of the nitro-phenylethyl moiety.
- Synthesis : Catalytic methods using palladium or nickel (e.g., NiBr₂·glyme) with aryl halides (e.g., 4-bromobenzotrifluoride) and pyrrolidine. Reactions proceed at room temperature within 3 hours, yielding 77% .
- NMR data aligns with literature, emphasizing electronic effects of -CF₃ on aromatic protons.
b) 1-(4-(tert-Butyl)phenyl)pyrrolidine ()
- Structure : Features a bulky tert-butyl (-C(CH₃)₃) substituent.
- Synthesis : 48-hour reaction between pyrrolidine and 4-bromo-tert-butylbenzene, yielding 66% after flash chromatography.
- Properties : Colorless oil; steric hindrance from tert-butyl may reduce reactivity compared to 5c .
c) 3-(3-Fluoro-4-nitrophenyl)-1-(phenylmethyl)pyrrolidine ()
- Structure : Combines fluorine and nitro groups on the phenyl ring.
- Synthesis : Reported yield of 85% via undisclosed methods, highlighting the influence of fluorine on reaction efficiency .
Physicochemical Properties
Reactivity and Functionalization
- Catalytic Efficiency: Nickel/palladium catalysts achieve faster synthesis (3 hours for -CF₃ derivative) compared to non-catalytic methods (48 hours for -tert-butyl analog) .
Biologische Aktivität
Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-, is a compound of interest due to its potential biological activities, particularly in the fields of analgesia, anti-inflammatory responses, and antiparasitic effects. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound is characterized by a pyrrolidine ring substituted with a phenyl group and a nitro group at the para position. The synthesis typically involves nucleophilic substitution reactions followed by acylation to produce derivatives with enhanced biological activity. For instance, compounds derived from pyrrolidine have been shown to exhibit significant analgesic properties, comparable to established opioids like fentanyl .
Analgesic Properties
Research indicates that derivatives of pyrrolidine exhibit potent analgesic effects. For example, one study reported that certain pyrrolidine derivatives demonstrated high affinity for μ-opioid receptors, with an IC50 value of approximately 3.45 nM, indicating their potential as effective pain relievers . The structure–activity relationship (SAR) analysis suggests that modifications on the nitrogen atom of the pyrrolidine ring can significantly influence analgesic potency.
Anti-inflammatory Effects
Pyrrolidine derivatives have also been investigated for their anti-inflammatory properties. A specific derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), was shown to inhibit key signaling pathways involved in inflammation. FPP suppressed the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), leading to decreased expression of pro-inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . This suggests that pyrrolidine compounds could serve as therapeutic agents for inflammatory diseases.
Antiparasitic Activity
Pyrrolidine-based compounds have also been explored for their antiparasitic activity, particularly against Trypanosoma species. Certain substituted pyrrolopyrimidines were identified as inhibitors of pteridine reductase 1 (PTR1), an enzyme critical for the survival of these parasites. In vitro assays demonstrated significant activity against Trypanosoma brucei, indicating the potential for developing new treatments for diseases such as African sleeping sickness .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Mechanism of Action | IC50/ED50 Values |
|---|---|---|---|
| Analgesic | Pyrrolidine derivatives | μ-opioid receptor agonism | IC50 ~ 3.45 nM |
| Anti-inflammatory | 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine | Inhibition of NF-κB and IRF3 signaling | Not specified |
| Antiparasitic | Substituted pyrrolopyrimidines | Inhibition of PTR1 | Active against T. brucei |
Case Studies and Research Findings
Several studies have highlighted the diverse biological activities associated with pyrrolidine derivatives:
- Analgesic Study : A study on a series of pyrrolidine compounds showed that modifications at specific positions led to significant increases in μ-opioid receptor affinity, suggesting a pathway for developing new analgesics .
- Inflammation Research : The anti-inflammatory effects of FPP were examined in vitro, where it was found to inhibit key inflammatory mediators, pointing towards its potential use in treating conditions like arthritis or other inflammatory disorders .
- Antiparasitic Evaluation : Research on pyrrolopyrimidines indicated promising results in inhibiting PTR1 from Trypanosoma brucei, thus providing a basis for further development into antiparasitic drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
